N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C18H15F2N5OS and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-difluorophenyl)acetamide is 387.09653762 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Elucidation
Research has been dedicated to synthesizing and characterizing compounds with a core structure similar to the specified compound. For example, the synthesis of a series of derivatives by condensing 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide showcases the chemical versatility and structural complexity of these molecules (B. MahyavanshiJyotindra et al., 2011). The synthesis route involves anhydrous potassium carbonate, indicating the compound’s potential for further functionalization and its role in developing new antimicrobial agents.
Biological Activities
Compounds containing the 1,2,4-triazole ring system, similar to the one mentioned, have been reported to exhibit a wide range of pharmaceutical activities. These activities include anti-inflammatory, analgesic, antibacterial, antifungal, anti-tubercular, antiviral, antitumor, anticonvulsant, and antidepressant effects. This highlights the potential of such compounds in drug development and the importance of their structural elucidation (B. MahyavanshiJyotindra et al., 2011).
Catalytic Applications
The compound and its derivatives have also found use in catalysis, as demonstrated in the regioselective synthesis of lactones and lactams via cyclocarbonylation methodology. This showcases the utility of the compound's structural motif in facilitating chemical transformations, which is crucial in organic synthesis and pharmaceutical manufacturing (B. Ali et al., 1996).
Antimicrobial and Insecticidal Properties
Further studies on similar compounds have revealed their potential as antimicrobial and insecticidal agents. For instance, novel heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their efficacy against the cotton leafworm, demonstrating the broad spectrum of biological activities that compounds in this class can exhibit (A. Fadda et al., 2017).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5OS/c1-2-9-25-17(12-5-7-21-8-6-12)23-24-18(25)27-11-16(26)22-15-4-3-13(19)10-14(15)20/h2-8,10H,1,9,11H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZQGHOZTCVJCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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